2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an indole moiety, a nitrophenyl group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Vinylation: The indole derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Quinazolinone Formation: The final step involves the cyclization of the intermediate compound to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the original ones.
Scientific Research Applications
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)-N-benzyl-acetamides: These compounds share the indole and benzyl moieties and have been studied for their antiviral properties.
(Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione: These derivatives also contain the indole and benzyl groups and have been investigated for their therapeutic potential.
Uniqueness
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of the indole, nitrophenyl, and quinazolinone moieties, which contribute to its diverse chemical reactivity and potential applications. Its structural complexity and functional versatility make it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C31H22N4O3 |
---|---|
Molecular Weight |
498.5g/mol |
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H22N4O3/c36-31-27-11-4-6-12-28(27)32-30(34(31)24-15-17-25(18-16-24)35(37)38)19-14-23-21-33(20-22-8-2-1-3-9-22)29-13-7-5-10-26(23)29/h1-19,21H,20H2/b19-14+ |
InChI Key |
HPIRKNYNOGTJNZ-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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